3,5-Diethyl-4-methylpyrazole
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Overview
Description
3,5-Diethyl-4-methylpyrazole is a heterocyclic organic compound with the molecular formula C8H14N2. It belongs to the pyrazole family, characterized by a five-membered ring containing two adjacent nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diethyl-4-methylpyrazole typically involves the cyclocondensation of hydrazines with 1,3-dielectrophilic nitriles. One common method includes the reaction of diethyl ketone with hydrazine hydrate under acidic conditions, followed by cyclization to form the pyrazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 3,5-Diethyl-4-methylpyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can yield dihydropyrazole derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups at the nitrogen atoms or carbon atoms of the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: Pyrazole N-oxides.
Reduction: Dihydropyrazole derivatives.
Substitution: Various substituted pyrazoles depending on the reagents used.
Scientific Research Applications
3,5-Diethyl-4-methylpyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the development of new materials with unique electronic and photophysical properties.
Mechanism of Action
The mechanism of action of 3,5-Diethyl-4-methylpyrazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access. The exact pathways and molecular targets can vary depending on the specific application and the functional groups present on the pyrazole ring .
Comparison with Similar Compounds
3,5-Dimethylpyrazole: Similar structure but with methyl groups instead of ethyl groups.
3,5-Diethylpyrazole: Lacks the methyl group at the 4-position.
4-Methylpyrazole: Contains a single methyl group at the 4-position without additional ethyl groups.
Uniqueness: 3,5-Diethyl-4-methylpyrazole is unique due to the presence of both ethyl and methyl groups, which can influence its chemical reactivity and biological activity. This combination of substituents can lead to distinct properties and applications compared to other pyrazole derivatives .
Properties
CAS No. |
13618-34-3 |
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Molecular Formula |
C8H14N2 |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
3,5-diethyl-4-methyl-1H-pyrazole |
InChI |
InChI=1S/C8H14N2/c1-4-7-6(3)8(5-2)10-9-7/h4-5H2,1-3H3,(H,9,10) |
InChI Key |
ZLCADPDOQZLZBH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NN1)CC)C |
Origin of Product |
United States |
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